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Compound of Interest

Compound Name: 4-Nitropicolinic Acid

Cat. No.: B079760 Get Quote

Introduction: 4-Nitropicolinic acid (also known as 4-nitropyridine-2-carboxylic acid) is a

pyridine derivative with the chemical formula C₆H₄N₂O₄. As a functionalized heterocyclic

compound, it serves as a valuable building block in organic synthesis and coordination

chemistry. A thorough understanding of its spectroscopic properties is essential for its

identification, characterization, and quality control in research and development settings. This

guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) data for 4-Nitropicolinic Acid, along with generalized

experimental protocols for these analytical techniques.

Spectroscopic Data Summary
The following sections summarize the available and predicted spectroscopic data for 4-
Nitropicolinic Acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental NMR data for 4-Nitropicolinic Acid is not readily available in

publicly accessible databases, the expected chemical shifts can be predicted based on the

functional groups present in the molecule. The pyridine ring protons are expected to appear in

the aromatic region of the ¹H NMR spectrum, and the carboxylic acid proton will be significantly

downfield. In the ¹³C NMR spectrum, the carboxyl carbon and the carbons of the pyridine ring

will show characteristic shifts.

Table 1: Predicted ¹H NMR Data for 4-Nitropicolinic Acid
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Proton
Predicted Chemical Shift
(δ, ppm)

Multiplicity

COOH 10 - 13 Broad Singlet

Pyridine-H 7.5 - 9.0 Doublet, Doublet of Doublets

Note: The acidic proton of a carboxylic acid typically appears as a broad singlet in the 10-13

ppm range, though its exact position can be influenced by solvent and concentration.[1][2][3]

Table 2: Predicted ¹³C NMR Data for 4-Nitropicolinic Acid

Carbon Predicted Chemical Shift (δ, ppm)

COOH 165 - 185

Pyridine-C 120 - 160

Note: Carboxyl carbons generally resonate in the 165-185 ppm range.[2][4][5][6] Carbons in

aromatic and heteroaromatic rings typically appear between 115-150 ppm.[7]

Infrared (IR) Spectroscopy
The IR spectrum of 4-Nitropicolinic Acid shows characteristic absorption bands

corresponding to its functional groups.

Table 3: IR Absorption Data for 4-Nitropicolinic Acid

Wavenumber (cm⁻¹) Functional Group Vibrational Mode

1710 C=O (Carboxylic Acid) Stretching

1600 C=C, C=N (Pyridine Ring) Stretching

1585 C=C, C=N (Pyridine Ring) Stretching

1535 N-O (Nitro Group) Asymmetric Stretching

Data obtained from a KBr spectrum.[8]
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Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments. The molecular weight of 4-Nitropicolinic Acid is 168.11 g/mol .[9][10]

Table 4: Predicted Mass Spectrometry Data for 4-Nitropicolinic Acid

Predicted m/z Ion Description

168 [M]⁺ Molecular Ion

151 [M - OH]⁺ Loss of a hydroxyl radical

123 [M - COOH]⁺ Loss of the carboxyl group

122 [M - NO₂]⁺ Loss of the nitro group

Note: This data is predictive and based on the compound's structure and common

fragmentation patterns of similar molecules.

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a solid organic

compound like 4-Nitropicolinic Acid.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of 4-Nitropicolinic Acid in a suitable

deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a volume of about 0.6-0.7 mL in a standard 5

mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often used for carboxylic acids

as it can solubilize the compound and its acidic proton is readily observable.

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a Fourier Transform NMR (FT-NMR)

spectrometer, for example, a 400 MHz instrument.[11]

¹H NMR Acquisition:

Record the spectrum at a standard probe temperature (e.g., 25 °C).
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Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

Reference the chemical shifts to the residual solvent peak or an internal standard like

tetramethylsilane (TMS).[11]

¹³C NMR Acquisition:

Record the spectrum with proton decoupling to simplify the spectrum to singlets for each

unique carbon.

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200

ppm).

A larger number of scans is typically required for ¹³C NMR due to the low natural

abundance of the ¹³C isotope.

IR Spectroscopy Protocol (KBr Pellet Method)
Sample Preparation:

Thoroughly grind a small amount (1-2 mg) of 4-Nitropicolinic Acid with approximately

100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

The mixture should be a fine, homogeneous powder.

Place a portion of the powder into a pellet-forming die.

Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

Acquire a background spectrum of the empty spectrometer to subtract any atmospheric

(e.g., CO₂, H₂O) absorptions.
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Mass Spectrometry Protocol (Electron Impact)
Sample Introduction: Introduce a small amount of the solid 4-Nitropicolinic Acid sample

into the mass spectrometer, often via a direct insertion probe which allows the sample to be

heated and vaporized in a vacuum.

Ionization: In the ion source, bombard the vaporized molecules with a high-energy electron

beam (typically 70 eV) in what is known as Electron Impact (EI) ionization. This process

removes an electron from the molecule to form a radical cation, the molecular ion [M]⁺.

Mass Analysis: Accelerate the generated ions and separate them based on their mass-to-

charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: A detector records the abundance of ions at each m/z value, generating the mass

spectrum.

Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound.
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Workflow for Spectroscopic Analysis of an Organic Compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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